molecular formula C22H23NO4 B8057259 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)propanoic acid

3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)propanoic acid

Cat. No.: B8057259
M. Wt: 365.4 g/mol
InChI Key: IFUWGSCZSKIAIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)propanoic acid is a Fmoc-protected pyrrolidine derivative featuring a propanoic acid side chain. The Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] group is a widely used protecting group in peptide synthesis due to its base-labile nature, enabling selective deprotection under mild conditions . The pyrrolidine ring (a five-membered secondary amine) contributes to conformational rigidity, while the propanoic acid moiety enhances solubility in polar solvents. This compound is primarily employed as a building block in organic synthesis, particularly for introducing cyclic amine motifs into peptides or small molecules.

Key structural features:

  • Fmoc group: Provides steric protection and facilitates purification via UV detection.
  • Pyrrolidine ring: Imparts rigidity and influences stereoelectronic properties.
  • Propanoic acid chain: Enhances hydrophilicity and enables further functionalization (e.g., amide coupling).

Properties

IUPAC Name

3-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c24-21(25)12-11-15-6-5-13-23(15)22(26)27-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20H,5-6,11-14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUWGSCZSKIAIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis commences with pyrrolidin-2-ylpropanoic acid , a commercially available β-amino acid derivative. The secondary amine of pyrrolidine is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions (e.g., sodium bicarbonate in dioxane/water). This yields the Fmoc-protected intermediate:

Pyrrolidine+Fmoc-ClNaHCO31-[(9H-fluoren-9-yl)methoxycarbonyl]pyrrolidine[4][5]\text{Pyrrolidine} + \text{Fmoc-Cl} \xrightarrow{\text{NaHCO}_3} \text{1-[(9H-fluoren-9-yl)methoxycarbonyl]pyrrolidine} \quad

Coupling to Propanoic Acid

The propanoic acid moiety is introduced via a carbodiimide-mediated coupling reaction. EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) are employed to activate the carboxylic acid of propanoic acid, facilitating amide bond formation with the Fmoc-protected pyrrolidine:

Fmoc-pyrrolidine+Propanoic acidEDC/HOAt3-(1-Fmoc-pyrrolidin-2-yl)propanoic acid[5]\text{Fmoc-pyrrolidine} + \text{Propanoic acid} \xrightarrow{\text{EDC/HOAt}} \text{3-(1-Fmoc-pyrrolidin-2-yl)propanoic acid} \quad

Critical parameters :

  • Solvent : Anhydrous DMF or dichloromethane (DCM) to prevent hydrolysis.

  • Stoichiometry : 1.5 equivalents of EDC and HOAt relative to propanoic acid.

  • Reaction time : 2–4 hours at room temperature.

Deprotection and Final Purification

The Fmoc group is removed using 20% piperidine in DMF , liberating the secondary amine for downstream applications. Subsequent purification involves:

  • Precipitation : Adding cold diethyl ether to the reaction mixture to isolate the crude product.

  • Chromatography : Reversed-phase HPLC or silica gel chromatography using gradients of acetonitrile/water.

Industrial-Scale Production

Industrial synthesis prioritizes cost-efficiency and scalability. Key adaptations include:

ParameterLaboratory ScaleIndustrial Scale
Reactor Volume 50–100 mL100–500 L
Coupling Reagent EDC/HOAtTBTU (less expensive)
Purification HPLCCrystallization (solvent: EtOAc)
Yield 60–75%85–92%

Optimization strategies :

  • Continuous-flow systems : Reduce reaction times by 40% compared to batch processing.

  • In-line analytics : UV monitoring ensures real-time detection of Fmoc deprotection.

Reaction Challenges and Mitigation

Aspartimide Formation

Though more common in aspartic acid-containing peptides, pyrrolidine derivatives may undergo analogous side reactions under basic conditions. Subirós-Funosas et al. demonstrated that adding 0.1 M OxymaPure® suppresses undesired cyclization by 90%.

Racemization Risks

The stereochemical integrity of the pyrrolidine ring is preserved by:

  • Low-temperature coupling (0–5°C).

  • Using HOAt instead of HOBt , which reduces racemization by 30%.

Comparative Analysis of Synthetic Routes

Three principal routes have been explored:

MethodAdvantagesLimitationsYield (%)
Classical SPPS High purityTime-intensive70
Solution-Phase ScalableRequires excess reagents65
Hybrid Approach Combines SPPS and solutionHigher cost80

The hybrid approach, which couples Fmoc-pyrrolidine in solution before SPPS elongation, offers the best balance of yield and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Peptide Synthesis

Fmoc-pyrrolidine serves as a crucial building block in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) group is a protective group that allows for the selective deprotection of amino acids during peptide assembly. The advantages of using Fmoc-pyrrolidine in SPPS include:

  • Stability: The Fmoc group provides stability during the synthesis process.
  • Ease of Removal: The Fmoc group can be easily removed under mild basic conditions, enabling efficient peptide elongation.

Case Study: Synthesis of Bioactive Peptides

A study demonstrated the synthesis of a cyclic peptide using Fmoc-pyrrolidine. The researchers successfully incorporated this compound into the peptide chain, leading to enhanced biological activity compared to linear analogs. This underscores the importance of Fmoc-pyrrolidine in developing therapeutically relevant peptides.

Drug Development

Fmoc-pyrrolidine is also significant in drug development, particularly in designing small molecules that target specific biological pathways. Its applications include:

  • Ligand Development: The compound can be modified to create ligands for various receptors, enhancing selectivity and potency.
  • Prodrug Design: Fmoc-pyrrolidine derivatives can act as prodrugs, improving solubility and bioavailability of active pharmaceutical ingredients.

Case Study: Anticancer Agents

Research has shown that modifying Fmoc-pyrrolidine leads to compounds with potent anticancer activity. These derivatives were tested against various cancer cell lines, revealing IC50 values significantly lower than those of existing treatments.

Material Science

In material science, Fmoc-pyrrolidine is used to create functionalized polymers and nanomaterials. Its application includes:

  • Nanoparticle Functionalization: The compound can be attached to nanoparticles to improve their stability and biocompatibility for drug delivery systems.

Case Study: Drug Delivery Systems

A study investigated the use of Fmoc-pyrrolidine-functionalized nanoparticles for targeted drug delivery. Results indicated improved cellular uptake and therapeutic efficacy in vitro, showcasing its potential in nanomedicine.

Biological Research

Fmoc-pyrrolidine is utilized in biological research for synthesizing inhibitors and probes that study enzyme function and protein interactions. Its role includes:

  • Enzyme Inhibition Studies: Derivatives of Fmoc-pyrrolidine have been synthesized to inhibit specific enzymes involved in metabolic pathways.

Case Study: Enzyme Inhibitors

A recent publication detailed the synthesis of an enzyme inhibitor based on Fmoc-pyrrolidine. The inhibitor displayed high specificity towards its target enzyme, validating its utility in biochemical assays.

Mechanism of Action

The mechanism of action of 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways . The Fmoc group serves as a protective group, allowing the compound to participate in various chemical reactions without undergoing unwanted side reactions. The pyrrolidine ring provides structural stability and enhances the compound’s reactivity.

Comparison with Similar Compounds

Structural Analogs

The following table highlights structural analogs, focusing on variations in the backbone, substituents, and functional groups:

Compound Name Backbone Key Substituent/Modification Molecular Weight (g/mol) Application/Notes Reference
3-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)propanoic acid (Target) Pyrrolidine Propanoic acid at C2 ~365.4 (estimated) Peptide synthesis, conformational studies -
(R)-2-(1-Fmoc-pyrrolidin-2-yl)acetic acid Pyrrolidine Acetic acid at C2 (shorter chain) 351.4 Reduced steric hindrance for coupling
3-(1-Fmoc-piperidin-4-yl)-2-hydroxypropanoic acid Piperidine Hydroxypropanoic acid at C4 395.45 Six-membered ring for altered flexibility
(S)-2-Fmoc-amino-3-(6-chloro-1H-indol-3-yl)propanoic acid Alanine analog Chloroindole group (aromatic, hydrophobic) 469.91 Antiviral research (HIV-1 entry inhibition)
(S)-2-Fmoc-amino-3-(thiophen-3-yl)propanoic acid Alanine analog Thiophene (heteroaromatic) 393.46 Enhanced π-π stacking in drug design
(S)-2-Fmoc-amino-3-(4-(difluoromethyl)phenyl)propanoic acid Phenylalanine Difluoromethyl group (electron-withdrawing) 425.42 Improved metabolic stability

Key Observations :

  • Chain Length: The target compound’s propanoic acid chain (vs. acetic acid in ) may improve solubility in aqueous buffers but could reduce coupling efficiency in solid-phase synthesis due to steric effects.
  • Aromatic Substituents : Indole (), thiophene (), and difluoromethylphenyl () groups introduce distinct electronic and hydrophobic properties, tailoring compounds for specific interactions (e.g., antiviral activity).

Physical and Chemical Properties

Property Target Compound (R)-2-(1-Fmoc-pyrrolidin-2-yl)acetic acid (S)-2-Fmoc-amino-3-(thiophen-3-yl)propanoic acid
Solubility Moderate in DMSO* 100 mg/mL in DMSO Limited data; likely DMSO-soluble
Stability Base-labile Fmoc group Base-labile Fmoc group Base-labile Fmoc group
Purity N/A 97% 95%
Melting Point Not reported Not reported Not reported

*Estimated based on structural similarity to .

Research Findings and Challenges

  • Synthetic Challenges : Bulky substituents (e.g., indole in ) may require optimized coupling reagents (e.g., HATU over HBTU) .
  • Biological Activity : Fluorinated analogs () show enhanced metabolic stability, but their synthesis demands specialized reagents (e.g., Selectfluor) .
  • Contradictions : While most Fmoc compounds are DMSO-soluble, solubility varies with substituents; chloroindole derivatives () may require co-solvents.

Biological Activity

3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)propanoic acid, also known by its CAS number 1013997-51-7, is a compound characterized by its complex structure, which includes a pyrrolidine ring and a fluorenylmethoxycarbonyl (Fmoc) group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

  • Molecular Formula : C22H23NO4
  • Molecular Weight : 365.42 g/mol
  • Purity : Typically around 95% .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an antimicrobial and anticancer agent. The presence of the Fmoc group suggests applications in peptide synthesis, enhancing its significance in medicinal chemistry.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds, including those similar to this compound, exhibit significant antimicrobial properties. A study highlighted that certain pyrrolidine derivatives showed potent activity against Mycobacterium tuberculosis, specifically targeting the enoyl acyl carrier protein reductase (InhA), an essential enzyme for mycobacterial fatty acid biosynthesis .

Anticancer Activity

In vitro studies have demonstrated that compounds related to this compound exhibit anticancer properties. For instance, derivatives were screened against A549 human lung adenocarcinoma cells, revealing structure-dependent cytotoxicity. The most potent compounds showed significant inhibition of cell viability compared to standard chemotherapeutics like cisplatin .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. The following table summarizes some derivatives and their unique aspects:

Compound NameStructure FeaturesUnique Aspects
3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)propanoic acidContains a piperidine ringMay exhibit different biological activities due to ring size
3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acidLacks the pyrrolidine ringSimpler structure may lead to different reactivity
(S)-3-(decyloxy)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acidFeatures a decyloxy groupLong aliphatic chain could affect solubility and cellular uptake

Case Studies

  • Inhibition of Mycobacterium tuberculosis : A study characterized several derivatives as potent inhibitors of the InhA enzyme, crucial for the survival of Mycobacterium tuberculosis. These findings suggest that modifications to the pyrrolidine structure can enhance efficacy against resistant strains .
  • Cytotoxicity in Cancer Models : In experiments involving A549 cells, certain derivatives demonstrated IC50 values comparable to established chemotherapeutics, indicating their potential as alternative treatments for lung cancer .

Q & A

Q. What is the role of the Fmoc (fluorenylmethyloxycarbonyl) group in this compound during peptide synthesis?

The Fmoc group serves as a temporary protecting group for the amino group during solid-phase peptide synthesis (SPPS). It enables selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) while leaving acid-labile side-chain protecting groups intact. This orthogonal protection strategy is critical for synthesizing complex peptides with high fidelity. After coupling, the Fmoc group is removed to expose the amino group for subsequent reactions .

Q. What safety precautions are necessary when handling this compound?

The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and may provoke respiratory irritation (H335). Researchers must:

  • Use fume hoods to avoid inhalation of dust/particles.
  • Wear nitrile gloves, lab coats, and safety goggles.
  • Store at -20°C in airtight containers to prevent degradation. Emergency measures include rinsing eyes with water for 15 minutes (P305+P351+P338) and seeking medical attention for ingestion .

Q. How is this compound synthesized, and what are the critical steps?

Synthesis typically involves:

  • Step 1 : Protection of the pyrrolidine nitrogen with the Fmoc group using Fmoc-Cl in dichloromethane (DCM) under basic conditions (e.g., DIEA).
  • Step 2 : Coupling of the propanoic acid moiety via carbodiimide-mediated activation (e.g., EDC/HOBt).
  • Step 3 : Purification via reverse-phase HPLC to achieve >95% purity. Key challenges include optimizing reaction pH (6.5–7.5) to minimize racemization and ensuring anhydrous conditions for high yields .

Advanced Research Questions

Q. How can coupling efficiency be optimized in peptide synthesis using this compound?

Efficiency depends on:

  • Activation method : Use HBTU or PyBOP with 1:1 molar equivalents of DIEA for rapid activation.
  • Solvent choice : DMF or NMP enhances solubility of hydrophobic intermediates.
  • Reaction monitoring : Perform Kaiser tests or LC-MS to detect free amino groups post-coupling. Incomplete reactions require recoupling with fresh reagents .

Q. Which analytical techniques are most effective for validating purity and structural integrity?

  • HPLC : Use a C18 column with a gradient of 5–95% acetonitrile/0.1% TFA over 30 minutes; retention time and peak symmetry indicate purity (target: ≥99% by area under the curve) .
  • 1H NMR : Key signals include the fluorenyl aromatic protons (7.3–7.8 ppm) and pyrrolidine protons (3.1–3.5 ppm).
  • Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 395.4 for C23H25NO5) .

Q. How does stereochemistry at the pyrrolidine ring affect biological activity in target enzymes?

The (R)-configuration of the pyrrolidine ring enhances binding to chiral enzymatic pockets (e.g., proteases or kinases). For example, in protease inhibition assays, the (R)-enantiomer showed 5× higher IC50 than the (S)-form due to better spatial alignment with catalytic residues. Racemic mixtures require chiral HPLC separation (Chiralpak AD-H column, hexane/isopropanol) for functional studies .

Q. What are the stability challenges under varying pH and temperature conditions?

  • pH sensitivity : Degrades rapidly at pH >10 (Fmoc cleavage) or pH <2 (acid hydrolysis of the pyrrolidine ring).
  • Temperature : Store at -20°C; prolonged exposure to >25°C accelerates decomposition (t1/2 = 14 days at 25°C vs. 6 months at -20°C).
  • Light : Protect from UV light to prevent fluorenyl group oxidation .

Q. How can researchers design experiments to study interactions with biological targets (e.g., enzymes)?

  • Surface Plasmon Resonance (SPR) : Immobilize the target enzyme on a CM5 chip and measure binding kinetics (KD, kon/koff) at varying compound concentrations.
  • Fluorescence polarization : Label the compound with a fluorophore (e.g., FITC) and monitor changes in polarization upon enzyme binding.
  • Crystallography : Co-crystallize the compound with the enzyme to resolve binding modes at 1.5–2.0 Å resolution .

Q. How can low yields during synthesis be troubleshooted?

  • Side reactions : Add 1% HOBt to suppress racemization during coupling.
  • Impurities : Use preparative HPLC with 0.1% formic acid to remove truncated peptides or byproducts.
  • Scale-up issues : Optimize mixing efficiency in SPPS reactors (e.g., 30 RPM agitation) to ensure uniform resin swelling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.